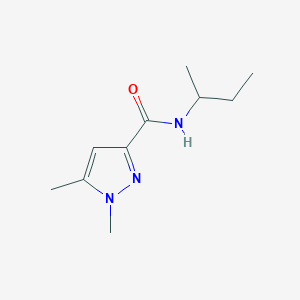

N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a sec-butyl group attached to the carboxamide nitrogen and methyl substituents at the 1- and 5-positions of the pyrazole ring. Its synthesis typically involves coupling reactions between pyrazole-3-carboxylic acid derivatives and amines, as exemplified by the use of 1,5-dimethylpyrazole-3-carboxylic acid and sec-butylamine in the presence of coupling agents like EDC·HCl and HOBt .

The structural uniqueness of this compound lies in its branched sec-butyl substituent, which introduces steric and electronic effects distinct from linear alkyl or aromatic groups. Such modifications are critical in optimizing binding affinity, metabolic stability, and selectivity in drug design .

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

N-butan-2-yl-1,5-dimethylpyrazole-3-carboxamide |

InChI |

InChI=1S/C10H17N3O/c1-5-7(2)11-10(14)9-6-8(3)13(4)12-9/h6-7H,5H2,1-4H3,(H,11,14) |

InChI Key |

NODBDTVPYMHKOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=NN(C(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with sec-butylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promising antimicrobial properties. Preliminary studies indicate it interacts with various biological targets, influencing pathways related to microbial resistance. For instance, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria and certain fungal strains .

2. Anticancer Potential

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. This compound may serve as a lead compound in developing new anticancer agents. Studies have demonstrated its potential to inhibit the growth of various cancer cell lines, suggesting it could be effective against resistant forms of cancer .

3. Neurological Applications

The compound's structural characteristics may allow it to interact with trace amine-associated receptors (TAARs), which are implicated in various neurological disorders. This interaction could lead to therapeutic applications in treating conditions like ADHD and schizophrenia .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to standard chemotherapeutic agents. The compound showed IC50 values indicating effective growth inhibition across multiple cancer types .

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Hypothesized Properties Based on Substituents

Notes:

- The sec-butyl group balances lipophilicity, making the compound more membrane-permeable than polar analogs (e.g., 2-aminoethyl derivative) but less than highly aryl-substituted derivatives.

- The absence of electron-withdrawing groups (e.g., sulfonyl in 5d) may limit target selectivity compared to COX-2 inhibitors .

Biological Activity

N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with two methyl groups and a sec-butyl side chain. Its molecular formula is with a molecular weight of 196.26 g/mol. The structural characteristics contribute to its unique biological properties.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits significant interactions with various biological targets. These interactions suggest potential applications in therapeutic areas such as anti-inflammatory, antimicrobial, and anticancer activities.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves its binding to specific enzymes and receptors within biological pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The selectivity for COX-2 over COX-1 suggests its potential as a safer anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Anti-inflammatory Activity : A study reported that this compound exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium. The compound showed selective inhibition for COX-2 with an IC50 value of 0.01 µM .

- Anticancer Properties : Research indicated that derivatives of pyrazole structures, including this compound, can induce apoptosis in various cancer cell lines. In particular, the compound enhanced caspase-3 activity significantly at concentrations as low as 10 µM in MDA-MB-231 cells .

- Antimicrobial Effects : The compound demonstrated notable antimicrobial activity against several bacterial strains, with significant inhibition zones reported in tests against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrazole derivatives that also exhibit biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(tert-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | C₈H₁₃N₃O | Contains tert-butyl instead of sec-butyl |

| 4-chloro-N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | C₉H₁₃ClN₃O | Contains a chlorine substituent |

| 4-benzoyl-N-(tert-butyl)-1H-pyrazole-3-carboxamide | C₁₃H₁₅N₃O₂ | Contains a benzoyl group |

These comparisons highlight the unique aspects of this compound that may confer distinct biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.